1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
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Overview
Description
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and a hydroxy-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 2-phenylethylamine, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.
Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone involves its interaction with specific molecular targets. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine and thiophene rings contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-furan-2-ylethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-benzofuran-2-ylethanone: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-17(14-6-2-1-3-7-14)12-15-8-4-10-19(15)18(21)13-16-9-5-11-22-16/h1-3,5-7,9,11,15,17,20H,4,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGXOAJESOSTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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